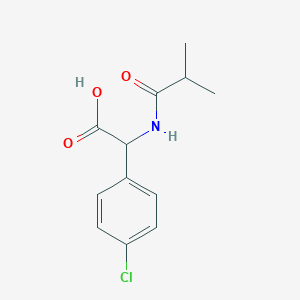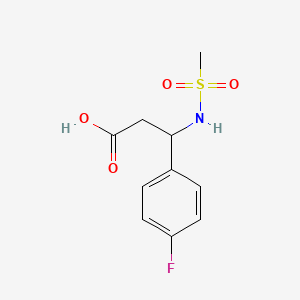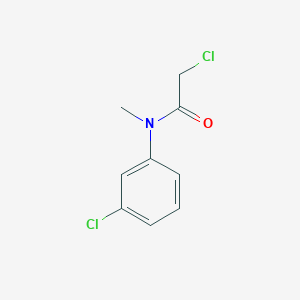![molecular formula C11H14ClNO3 B7628028 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. Tramadol is a potent analgesic that acts on the central nervous system, producing pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin.
作用機序
Tramadol produces pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism of action makes 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide a unique analgesic that can provide pain relief without the same risk of addiction and respiratory depression as other opioids.
Biochemical and physiological effects:
Tramadol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting the release of substance P, and decreasing the activity of nociceptive neurons. Tramadol has also been found to have anticonvulsant and antidepressant properties.
実験室実験の利点と制限
Tramadol has a number of advantages for lab experiments, including its potency, efficacy, and unique mechanism of action. However, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide also has limitations, including its potential for abuse and dependence, as well as its side effects, which can include nausea, dizziness, and sedation.
将来の方向性
There are a number of future directions for 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide research, including investigating its potential use in combination with other analgesics, exploring its effects on different pain conditions, and investigating its potential use in treating psychiatric disorders. Additionally, research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's analgesic properties and to develop safer and more effective pain medications.
In conclusion, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide is a potent analgesic with a unique mechanism of action that has been extensively studied for its use in treating pain and other conditions. While 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide has a number of advantages for lab experiments, it also has limitations and potential side effects that must be carefully considered. Future research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's effects and to develop safer and more effective pain medications.
合成法
The synthesis of 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-hydroxy-4-methoxybenzaldehyde to form 2-(3-hydroxy-4-methoxyphenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, which is purified and isolated as a white crystalline powder.
科学的研究の応用
Tramadol has been extensively studied for its analgesic properties and has been found to be effective in treating a variety of pain conditions, including neuropathic pain, postoperative pain, and cancer pain. Tramadol has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)14)4-5-13-11(15)7-12/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJHKYGBPCQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)


![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)






![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)